molecular formula C24H28N4O3S B3311999 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946287-00-9

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B3311999
CAS No.: 946287-00-9
M. Wt: 452.6 g/mol
InChI Key: GXBFOKBCQNNWHF-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a pyridazine ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions The process begins with the preparation of the azepane and pyridazine intermediates, followed by their coupling with a phenyl group

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under ambient conditions or with mild heating to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted sulfonamides

Scientific Research Applications

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and azepane derivatives, such as dichloroanilines . These compounds share structural similarities but differ in their chemical and biological properties.

Uniqueness

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its combination of an azepane ring, a pyridazine ring, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-18-7-13-22(31-2)23(17-18)32(29,30)27-20-10-8-19(9-11-20)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBFOKBCQNNWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide

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